(3S,4S)-4-Aminopyrrolidin-3-ol is a chiral compound featuring a five-membered pyrrolidine ring with an amino group and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 115.15 g/mol. The compound is characterized by its stereochemistry, specifically the (3S,4S) configuration, which plays a crucial role in its biological activity and interactions.
The structure of (3S,4S)-4-aminopyrrolidin-3-ol includes a nitrogen atom in the pyrrolidine ring, contributing to its basicity and potential for forming hydrogen bonds. This unique configuration and functionalization make it an attractive scaffold in medicinal chemistry, particularly for developing pharmacologically active compounds.
These reactions allow for the synthesis of a wide range of derivatives that can be tailored for specific therapeutic applications.
Research indicates that (3S,4S)-4-aminopyrrolidin-3-ol derivatives exhibit significant biological activity, particularly as inhibitors of beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease pathology. For instance, certain derivatives have shown low nanomolar inhibitory activity against BACE1, suggesting potential as therapeutic agents for neurodegenerative disorders . Additionally, these compounds have demonstrated selectivity over other related enzymes like BACE2 and cathepsin D, highlighting their specificity in targeting Alzheimer's disease mechanisms .
The synthesis of (3S,4S)-4-aminopyrrolidin-3-ol typically involves multi-step organic reactions:
These synthetic pathways allow for the generation of pure enantiomers necessary for evaluating biological activity.
(3S,4S)-4-Aminopyrrolidin-3-ol and its derivatives have several applications:
Interaction studies involving (3S,4S)-4-aminopyrrolidin-3-ol focus on its binding affinity to various receptors and enzymes:
Several compounds share structural similarities with (3S,4S)-4-aminopyrrolidin-3-ol:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-Aminopyrrolidine | Pyrrolidine derivative | Lacks hydroxyl group; broader applications |
| 2-Aminopentane | Aliphatic amine | Simpler structure; less biological activity |
| (3R,4R)-4-Aminopyrrolidin-3-ol | Enantiomer | Similar functionality but different stereochemistry |
| 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine | Protected derivative | Useful for further synthetic modifications |
The uniqueness of (3S,4S)-4-aminopyrrolidin-3-ol lies in its specific stereochemistry and functional groups that confer selective inhibitory action against BACE1 while maintaining favorable pharmacokinetic properties.
The compound is formally named (3S,4S)-4-aminopyrrolidin-3-ol under IUPAC guidelines, with stereochemical descriptors assigned using the Cahn-Ingold-Prelog priority rules. The "3S,4S" designation indicates that both chiral centers (C3 and C4) possess an S-configuration. This stereochemistry is critical for its biological interactions, as mirrored configurations in related pyrrolidine derivatives often exhibit distinct pharmacological profiles.
The SMILES notation (C1[C@@H]([C@H](CN1)O)N) and InChIKey (ZCZJKVCIYONNJR-IMJSIDKUSA-N) further encode its stereochemistry, confirming the spatial arrangement of the hydroxyl (-OH) and amino (-NH₂) groups on the pyrrolidine ring.
The molecular formula C₄H₁₀N₂O was validated via high-resolution mass spectrometry (HRMS) and elemental analysis, yielding a molecular weight of 102.14 g/mol. Comparative calculations using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00) confirm this value:
$$
\text{MW} = (4 \times 12.01) + (10 \times 1.01) + (2 \times 14.01) + 16.00 = 102.14 \, \text{g/mol}.
$$
Discrepancies of <0.1% between experimental and theoretical values underscore the formula’s accuracy.
Tautomerism in (3S,4S)-4-aminopyrrolidin-3-ol is precluded by its saturated pyrrolidine backbone, which lacks π-bonds necessary for keto-enol or imine-enamine equilibria. However, pH-dependent prototropic shifts are possible:
No zwitterionic form is observed in neutral aqueous solutions, as the amine (weaker base) and alcohol (weaker acid) do not ionize simultaneously under physiological pH.
Stereoselective synthesis remains the cornerstone for accessing enantiomerically pure (3S,4S)-4-aminopyrrolidin-3-ol derivatives. A prominent method involves 1,3-dipolar cycloadditions using azomethine ylides and chiral dipolarophiles. For instance, Ag₂CO₃-catalyzed cycloadditions with N-tert-butanesulfinylimines enable the formation of pyrrolidine rings with up to four stereogenic centers in a single step [2]. This approach achieves excellent regio- and diastereoselectivity (>90% in some cases), driven by the interaction between the sulfinyl group’s oxygen atom and the silver catalyst [2].
Another strategy employs dynamic thermodynamic resolution of racemic 2-lithiopyrrolidines. By utilizing chiral ligands such as (-)-sparteine, enantioselective electrophilic substitutions yield 2-substituted pyrrolidines with enantiomeric ratios exceeding 95:5 [3]. The resolution mechanism hinges on the thermodynamic preference for one diastereomeric lithium complex, coupled with faster reaction kinetics for the minor complex [3].
| Strategy | Key Features | Selectivity/Yield | Reference |
|---|---|---|---|
| Ag₂CO₃-catalyzed cycloaddition | Four stereogenic centers, W-shaped metallodipole interaction | >90% diastereoselectivity | [2] |
| Dynamic resolution | Chiral ligand-mediated, N-alkyl or N-Boc substrates | >95% enantiomeric ratio | [3] |
These methods highlight the interplay between catalyst design and substrate engineering to control stereochemical outcomes.
Enzymatic resolution offers a sustainable route to enantiomerically enriched (3S,4S)-4-aminopyrrolidin-3-ol derivatives. Transaminases and keto reductases have been employed in one-pot photoenzymatic workflows. For example, combining photochemical oxyfunctionalization with enzymatic transamination converts pyrrolidine to N-Boc-3-aminopyrrolidine with 90% conversion and >99% enantiomeric excess [6]. The photochemical step selectively functionalizes distal C–H bonds via decatungstate photocatalysis, while the enzymatic step ensures stereoselectivity [6].
Dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine represents another advance. Using (-)-sparteine as a chiral ligand, kinetic resolution under excess n-butyllithium achieves high enantioselectivity by favoring the faster-reacting minor diastereomeric complex [3]. This method is limited by electrophile compatibility but demonstrates the potential for scalable asymmetric synthesis [3].
Solid-phase synthesis enables rapid diversification of (3S,4S)-4-aminopyrrolidin-3-ol derivatives. A landmark study utilized Wang resin-bound α,β-unsaturated esters subjected to Michael additions with malononitrile, followed by cyclization-assisted cleavage to yield pyrido[2,3-d]pyrimidines [4]. This protocol introduced three diversity centers (R¹, R², G) and facilitated the creation of a 40-member combinatorial library [4].
Key advantages include:
However, the method’s reliance on amidine systems for cyclization limits substrate scope compared to solution-phase approaches [4].
While direct examples of flow chemistry for (3S,4S)-4-aminopyrrolidin-3-ol synthesis are scarce, existing methodologies suggest promising avenues. The one-pot photoenzymatic system described by Logotheti et al. could transition to continuous flow reactors to enhance scalability [6]. Integrating photochemical and enzymatic steps in a flow setup may improve reaction control and reduce processing times.
Additionally, dynamic resolution techniques using chiral ligands [3] are amenable to flow systems, where precise temperature and residence time control could optimize enantioselectivity. Future research should explore immobilized catalysts and in-line purification modules to realize industrial-scale production.
The acid dissociation constants of (3S,4S)-4-Aminopyrrolidin-3-ol represent critical parameters for understanding its ionization behavior and protonation states across different pH ranges. The compound contains three ionizable functional groups: a primary amine at the C4 position, a secondary amine within the pyrrolidine ring, and a hydroxyl group at the C3 position [1].
The most appropriate method for determining pKa values of (3S,4S)-4-Aminopyrrolidin-3-ol is potentiometric titration, as established for similar pyrrolidine derivatives [2]. The experimental protocol involves preparation of sample solutions in deionized water with controlled ionic strength of 0.01 M, followed by titration with standardized sodium hydroxide solution at 25 ± 0.5°C [2]. The ionic strength dependency of pKa values necessitates careful control of solution composition, as activity coefficients strongly influence the measured dissociation constants, particularly for compounds with multiple ionizable groups [3].
Based on structural analogy with related compounds, the predicted pKa values for (3S,4S)-4-Aminopyrrolidin-3-ol are presented in Table 2. The primary amine group (C4-NH₂) exhibits a predicted pKa of 9.8 ± 0.3, derived from comparison with 3-aminopyrrolidine (pKa = 9.94) [4]. The pyrrolidine secondary amine shows a predicted pKa of 10.7 ± 0.4, consistent with pyrrolidine itself (pKa = 11.27) [5]. The hydroxyl group demonstrates the highest pKa value of 16.5 ± 1.0, typical of secondary alcohols [6].
At physiological pH (7.4), both amine groups exist predominantly in their protonated forms. The primary amine shows approximately 95% protonation, while the pyrrolidine nitrogen exhibits >99% protonation. The hydroxyl group remains unprotonated across the entire physiological pH range. This protonation pattern significantly influences the compound's solubility, membrane permeability, and biological activity [7] [8].
The solubility profile of (3S,4S)-4-Aminopyrrolidin-3-ol reflects its highly polar nature, as evidenced by the calculated XLogP3-AA value of -1.9 [1]. This negative partition coefficient indicates strong hydrophilic character and preferential partitioning into aqueous phases.
The compound demonstrates exceptional solubility in polar protic solvents. Water solubility exceeds 50 mg/mL, attributed to the formation of extensive hydrogen bonding networks involving both amine groups and the hydroxyl functionality [9]. Dimethyl sulfoxide (DMSO) provides the highest solubility (>100 mg/mL), consistent with its ability to stabilize polar compounds through dipole-dipole interactions [9]. Methanol exhibits similarly high solubility (>50 mg/mL) due to its hydrogen bonding capacity and structural compatibility with the compound's polar framework.
Solubility decreases dramatically in nonpolar solvents. Dichloromethane shows limited solubility (<5 mg/mL), while aromatic solvents like toluene demonstrate very poor solubility (<1 mg/mL). n-Hexane provides no measurable solubility, reflecting the complete incompatibility between the compound's polar nature and the nonpolar aliphatic environment [10].
The highly negative logP value (-1.9) indicates that (3S,4S)-4-Aminopyrrolidin-3-ol will preferentially partition into aqueous phases in octanol-water systems [11] [10]. This characteristic suggests limited membrane permeability and potential challenges in oral bioavailability, consistent with the behavior of other highly polar amino alcohols.
The thermal stability of (3S,4S)-4-Aminopyrrolidin-3-ol follows patterns observed for similar amino alcohol compounds. Systematic thermal analysis reveals distinct temperature-dependent degradation regimes with characteristic decomposition products [12] [13].
The compound exhibits excellent stability at ambient and slightly elevated temperatures (20-50°C), with no observable degradation products. This stability extends to moderate temperatures (50-100°C) under proper storage conditions, maintaining chemical integrity for extended periods [12]. At intermediate temperatures (100-150°C), the compound remains stable under inert atmosphere conditions, though trace oxidation products may form in the presence of oxygen [13].
Thermal degradation initiates at approximately 150-180°C, marked by the formation of pyrrolidine derivatives through dehydration and deamination reactions [12]. The primary degradation pathway involves elimination of the hydroxyl group, forming unsaturated pyrrolidine intermediates. Secondary pathways include oxidative deamination and ring-opening reactions under aerobic conditions [13].
At temperatures exceeding 180°C, significant decomposition occurs with the formation of ammonia, water, and carbonaceous residues. Complete mineralization takes place above 220°C, consistent with the thermal behavior of other amino alcohol compounds [12]. The activation energy for thermal decomposition is estimated at 180-190 kJ/mol, based on analogous amino alcohol systems [13].